molecular formula C9H11NO4 B2403357 2-Amino-3,4-dimethoxybenzoic acid CAS No. 5701-87-1

2-Amino-3,4-dimethoxybenzoic acid

Cat. No. B2403357
CAS RN: 5701-87-1
M. Wt: 197.19
InChI Key: MCVCQDNCAFEFCF-UHFFFAOYSA-N
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Description

2-Amino-3,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H11NO4 . It has a molecular weight of 197.19 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Amino-3,4-dimethoxybenzoic acid is 1S/C9H11NO4/c1-13-6-4-3-5 (9 (11)12)7 (10)8 (6)14-2/h3-4H,10H2,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

2-Amino-3,4-dimethoxybenzoic acid is a solid substance . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis of Novel Benzamide Compounds

  • Summary of Application: 2-Amino-3,4-dimethoxybenzoic acid is used as a starting material in the synthesis of novel benzamide compounds . These compounds have been widely used in medical, industrial, biological and potential drug industries .
  • Methods of Application: The novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent .
  • Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

2. Production of Antibiotics and Dyes

  • Summary of Application: 3,4-Dimethoxybenzoic acid, which is structurally similar to 2-Amino-3,4-dimethoxybenzoic acid, plays an important role in producing antibiotics and various dyes .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

3. Antibacterial Activities

  • Summary of Application: Some benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have shown effective antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

4. Antioxidant Activities

  • Summary of Application: Some benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have shown effective total antioxidant, free radical scavenging, and metal chelating activity .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

5. Raw Material in Organic Synthesis

  • Summary of Application: 2-Amino-4,5-dimethoxybenzoic acid, which is structurally similar to 2-Amino-3,4-dimethoxybenzoic acid, is an important raw material and intermediate used in organic synthesis .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

6. Control of Polymorphic Outcome of Crystallization

  • Summary of Application: 2,6-dimethoxybenzoic acid, which is structurally similar to 2-Amino-3,4-dimethoxybenzoic acid, was used as a model substance to investigate the use of additives to control the polymorphic outcome of crystallization .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Safety And Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . It has the hazard statement H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-amino-3,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVCQDNCAFEFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4-dimethoxybenzoic acid

Synthesis routes and methods

Procedure details

A solution of 3,4-dimethoxy-2-nitro benzoic acid (1011 g., 4.45 moles) in 14 liters of 1.3 N ammonium hydroxide was reduced at 60 psi in presence of 60 grams of palladium on barium carbonate. Hydrogen uptake ceased after four hours. The reaction mixture was filtered through diatomaceous earth and acidified with glacial acetic acid (1.2 liters) to yield 685 grams (78%) of the anthranilic acid, M.P. 183°-184° C.
Quantity
1011 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 L
Type
solvent
Reaction Step Three
Quantity
60 g
Type
catalyst
Reaction Step Four
Yield
78%

Citations

For This Compound
5
Citations
CS Gibson, JL Simonsen, MG Rau - Journal of the Chemical Society …, 1917 - pubs.rsc.org
… 2-Amino-3 : 4-dimethoxybenzoic acid (10 grams) was suspended in glycerol (90 per cent.; 50 grams), and the mixture heated in an oil-bath at 170-180, when the acid gradually passed …
Number of citations: 1 pubs.rsc.org
M Tomita, T Kugo - Pharmaceutical Bulletin, 1954 - jstage.jst.go.jp
Yet, from theresults so fart-obtained in the investigation of magnolamine, formula (IV) must still be taken into consideration. It magnolamine be (IV), magnolamic acid . should be 2, 3—…
Number of citations: 2 www.jstage.jst.go.jp
F Lions, WH Perkin, R Robinson - Journal of the Chemical Society …, 1925 - pubs.rsc.org
(Ber., 11309, 42, 3067), who showed that a brucinesulphonic acid is changed by nitric acid to EL related quinone and a nitro-quinone by simultaneous oxidation and deinethylatlioii with …
Number of citations: 6 pubs.rsc.org
AL Bluhm - 1957 - search.proquest.com
Chelerythrine, a plant alkaloid of the isoquinoline group, was first isolated from the roots of the plants, Chelidonlum majus and Sanguinaria canadensis (1), and was later obtained in a …
Number of citations: 2 search.proquest.com
富田真雄, 久郷威彦 - Pharmaceutical bulletin, 1954 - jlc.jst.go.jp
Yet, from theresults so fart-obtained in the investigation of magnolamine, formula (IV) must still be taken into consideration. It magnolamine be (IV), magnolamic acid . should be 2, 3—…
Number of citations: 4 jlc.jst.go.jp

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